Ethyl 4-(cyclopropanecarbonyl)benzoate

Description

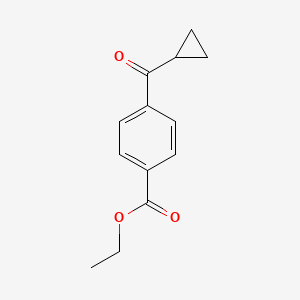

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(cyclopropanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZWMTZXKUJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642491 | |

| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863769-67-9 | |

| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(cyclopropanecarbonyl)benzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(cyclopropanecarbonyl)benzoate

Abstract

Ethyl 4-(cyclopropanecarbonyl)benzoate, with CAS Number 863769-67-9, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a para-substituted ethyl benzoate core appended with a cyclopropyl ketone, presents multiple sites for chemical modification, making it a molecule of interest for researchers in materials science and drug discovery. The presence of the strained cyclopropyl ring and the dual carbonyl functionalities (ester and ketone) imparts a unique reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and data from analogous structures.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough analysis of its structure and the resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility, and its interaction with biological systems.

Chemical Structure

Ethyl 4-(cyclopropanecarbonyl)benzoate possesses a molecular formula of C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1][2] The structure is characterized by a central benzene ring substituted at the 1- and 4-positions. An ethoxycarbonyl group (ethyl ester) is located at the 1-position, while a cyclopropanecarbonyl group (cyclopropyl ketone) is at the 4-position.

Caption: Chemical structure of Ethyl 4-(cyclopropanecarbonyl)benzoate.

Physicochemical Data Summary

While specific experimental data for this compound is not extensively published, properties can be inferred from its constituent parts and related molecules like ethyl benzoate.[3][4]

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 863769-67-9 | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid. | Based on ethyl benzoate (colorless liquid).[4][5] |

| Boiling Point | Predicted: >212 °C | Higher than ethyl benzoate (212 °C) due to increased molecular weight.[5] |

| Solubility | Predicted: Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane). | Similar to ethyl benzoate, which is almost insoluble in water but miscible with organic solvents.[4] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate is through the Friedel-Crafts acylation of ethyl benzoate. This classic electrophilic aromatic substitution reaction provides a reliable method for introducing the acyl group onto the aromatic ring.[6]

Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating ethyl benzoate with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The ester group of ethyl benzoate is a deactivating, meta-directing group; however, the reaction can be forced to the para position under appropriate conditions, often driven by steric hindrance at the ortho positions.

Detailed Experimental Protocol

This protocol is a representative procedure designed for self-validation through in-process monitoring and final product analysis.

-

Reactor Setup: A three-necked, round-bottom flask is oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to maintain an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.1 equivalents) is added dropwise to the stirred suspension. The formation of the acylium ion complex is an exothermic process, and the temperature should be maintained near 0 °C.

-

Substrate Addition: Ethyl benzoate (1.0 equivalent) is dissolved in dry DCM and added dropwise to the reaction mixture over 30-60 minutes. The choice to add the substrate to the pre-formed acylium ion complex minimizes side reactions.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Logical workflow of the Friedel-Crafts acylation mechanism.

The causality behind using a strong Lewis acid like AlCl₃ is its ability to polarize the carbon-chlorine bond of the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary to overcome the deactivation of the aromatic ring by the ester group.[7][8]

Spectroscopic Characterization

Structural elucidation and purity assessment of Ethyl 4-(cyclopropanecarbonyl)benzoate rely on a combination of spectroscopic techniques. Below are the predicted data based on the known effects of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.1 | Doublet | 2H | Protons ortho to ketone |

| Aromatic | ~7.9 | Doublet | 2H | Protons ortho to ester |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet | 2H | -OCH₂- |

| Cyclopropyl (-CH-) | ~2.6 | Multiplet | 1H | Methine proton |

| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet | 3H | -CH₃ |

| Cyclopropyl (-CH₂-) | ~1.1-1.3 | Multiplets | 4H | Methylene protons |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Ketone C=O | ~198 | C=O (ketone) |

| Ester C=O | ~165 | C=O (ester) |

| Aromatic | ~140, 135, 130, 128 | Aromatic carbons |

| Ethyl (-OCH₂-) | ~62 | -OCH₂- |

| Cyclopropyl (-CH-) | ~18 | Methine carbon |

| Ethyl (-CH₃) | ~14 | -CH₃ |

| Cyclopropyl (-CH₂-) | ~12 | Methylene carbons |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the two distinct carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl, especially an aryl ketone.[9]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic & Cyclopropyl C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (Ethyl) |

| ~1725 | Strong, Sharp | C=O Stretch (Ester)[9][10] |

| ~1685 | Strong, Sharp | C=O Stretch (Aryl Ketone) |

| ~1605, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1280, 1100 | Strong | C-O Stretch (Ester)[9] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 218

-

Key Fragments:

-

m/z = 173: Loss of ethoxy radical (•OCH₂CH₃)

-

m/z = 149: Benzoyl cation derivative

-

m/z = 121: Further fragmentation

-

m/z = 69: Cyclopropylcarbonyl cation

-

Chemical Reactivity and Potential Transformations

The molecule's reactivity is dominated by its two carbonyl centers and the aromatic ring.

Reactivity Profile

-

Ketone Carbonyl: Susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), as the ester is less reactive.

-

Ester Carbonyl: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification.

-

Aromatic Ring: The ring is deactivated by two electron-withdrawing groups, making further electrophilic substitution challenging.

Representative Transformations

-

Selective Ketone Reduction: Treatment with NaBH₄ in an alcoholic solvent (e.g., ethanol) at room temperature would reduce the ketone to a hydroxyl group, yielding Ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate.

-

Ester Hydrolysis: Saponification using aqueous sodium hydroxide followed by acidic workup would hydrolyze the ester to 4-(cyclopropanecarbonyl)benzoic acid.

Caption: Workflow of key transformations for the title compound.

Applications in Research and Development

While specific efficacy data for Ethyl 4-(cyclopropanecarbonyl)benzoate is limited[11], its structural motifs are prevalent in molecules of significant interest, particularly in medicinal chemistry.

-

Synthetic Intermediate: It serves as a well-defined building block. The two carbonyl groups can be independently modified, allowing for the divergent synthesis of a library of related compounds for screening.

-

Medicinal Chemistry:

-

The cyclopropyl ketone moiety is a known pharmacophore. For instance, related aryloxyphenyl cyclopropyl methanones have been investigated for their anti-mycobacterial properties.[12]

-

Benzoate derivatives are common in pharmaceuticals. For example, other substituted benzoates have been explored for their potential anticancer activities.[13]

-

The overall structure can be seen as a rigid scaffold for presenting functional groups in specific spatial orientations, which is crucial for receptor binding.

-

Handling and Safety Considerations

No specific Material Safety Data Sheet (MSDS) is publicly available for Ethyl 4-(cyclopropanecarbonyl)benzoate. Therefore, precautions must be based on analogous structures, such as ethyl benzoate.

-

General Precautions: Ethyl benzoate is known to cause skin and serious eye irritation. It is prudent to assume this compound has similar properties.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.[14]

-

In case of contact, rinse the affected area immediately with plenty of water.[15]

-

Store in a cool, dry place in a tightly sealed container.

-

Conclusion

Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetically accessible and versatile chemical intermediate. Its properties, derived from the interplay of the ethyl ester, aryl ketone, and cyclopropyl functionalities, make it a valuable substrate for further chemical exploration. While comprehensive experimental data remains to be published, its predicted characteristics and reactivity, based on sound chemical principles, position it as a compound of interest for developing novel molecules in the pharmaceutical and material science sectors.

References

-

PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (2021). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

-

PubMed. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

Direct PCW. (2023). Safety Data Sheet: ETHYL BENZOATE. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

-

Chad's Prep. (2018). EAS Friedel Crafts Alkylation and Acylation. YouTube. Retrieved February 2, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 2, 2026, from [Link]

Sources

- 1. 863769-67-9|Ethyl 4-(cyclopropanecarbonyl)benzoate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. directpcw.com [directpcw.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

The following is an in-depth technical guide for the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate , designed for research and process development scientists.

Executive Summary

Target Molecule: Ethyl 4-(cyclopropanecarbonyl)benzoate CAS Registry Number: 1346615-56-0 (Ester), 303021-37-6 (Acid Intermediate) Chemical Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol

This guide details the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate, a critical aryl ketone scaffold often utilized in the development of SGLT2 inhibitors and other metabolic disease therapeutics. The presence of the cyclopropyl moiety adjacent to the carbonyl introduces steric strain and unique electronic properties, requiring specific handling to prevent ring opening during synthesis.

We present two distinct pathways:

-

The Classical Industrial Route (SNAr): Utilizes fluorobenzene acylation followed by nucleophilic aromatic substitution. This is the most robust method for scale-up without heavy metal catalysts.

-

The Modern Catalytic Route (Carbonylation): Utilizes palladium-catalyzed alkoxycarbonylation of a bromo-intermediate. This offers the highest atom economy and step efficiency for medicinal chemistry applications.

Retrosynthetic Analysis

To achieve the para-substitution pattern efficiently, direct Friedel-Crafts acylation of ethyl benzoate is contraindicated due to the meta-directing nature of the ester group. Therefore, the synthesis relies on a para-directing precursor (Halogen or Alkyl) that is subsequently converted to the ester.

Figure 1: Retrosynthetic disconnection showing the Classical SNAr pathway (Left) and the Modern Carbonylation pathway (Right).

Pathway A: The Classical Industrial Route (SNAr Strategy)

Best for: Large-scale synthesis where heavy metals must be avoided. Mechanism: Electrophilic Aromatic Substitution followed by Nucleophilic Aromatic Substitution.

Step 1: Friedel-Crafts Acylation

Synthesis of 4-Fluorophenyl cyclopropyl ketone .

-

Reagents: Fluorobenzene (Solvent/Reactant), Cyclopropanecarbonyl chloride, Aluminum Chloride (AlCl₃).

-

Rationale: Fluorine is a para-director but highly electronegative, activating the ring for the subsequent SNAr reaction while directing the acylation to the 4-position.

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH) to trap HCl gas.

-

Charge: Add anhydrous AlCl₃ (1.1 equiv) and Fluorobenzene (5.0 equiv, acting as solvent) to the flask. Cool to 0–5 °C in an ice bath.

-

Addition: Add Cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature <10 °C to minimize ortho isomers.

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. If conversion is incomplete (check TLC/HPLC), heat to 45 °C for 1 hour.

-

Quench: Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL). Caution: Highly exothermic.

-

Workup: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Distillation under reduced pressure or recrystallization from Hexanes.

-

Yield: 85–90%.

-

Step 2: Nucleophilic Aromatic Substitution (Cyanation)

Synthesis of 4-(Cyclopropanecarbonyl)benzonitrile .

-

Reagents: NaCN or KCN, DMSO (anhydrous).

-

Rationale: The carbonyl group at the para position acts as an electron-withdrawing group (EWG), activating the fluorine for displacement by the cyanide ion.

Protocol:

-

Setup: Use a well-ventilated fume hood. Dissolve 4-Fluorophenyl cyclopropyl ketone (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Reaction: Add NaCN (1.2 equiv). Heat the mixture to 80–90 °C for 4–6 hours.

-

Monitoring: Monitor by HPLC for the disappearance of the fluoro-starting material.

-

Workup: Cool to RT. Dilute with water (5 volumes) and extract with Ethyl Acetate.

-

Safety Note: Treat aqueous waste with bleach (sodium hypochlorite) to quench excess cyanide before disposal.

Step 3: Pinner Alcoholysis (One-Pot Esterification)

Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate .

-

Reagents: Ethanol (anhydrous), H₂SO₄ or HCl gas.

-

Rationale: Direct conversion of nitrile to ester avoids isolation of the carboxylic acid, improving yield and reducing steps.

Protocol:

-

Charge: Dissolve the nitrile from Step 2 in absolute Ethanol (10 volumes).

-

Acidification: Add conc. H₂SO₄ (3.0 equiv) dropwise.

-

Reflux: Heat to reflux (78 °C) for 12–16 hours. The nitrile first hydrolyzes to the imidate, then to the ester.

-

Workup: Cool to RT. Concentrate to remove excess ethanol. Dilute residue with water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2]

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Pathway B: The Modern Catalytic Route (Carbonylation)

Best for: Medicinal chemistry, high-throughput synthesis, and high-purity requirements. Mechanism: Palladium-catalyzed carbonylation (Heck-Carbonylation type).

Figure 2: Palladium-catalyzed alkoxycarbonylation workflow.

Step 1: Friedel-Crafts Acylation (Bromo-Analog)

-

Reagents: Bromobenzene, Cyclopropanecarbonyl chloride, AlCl₃.

-

Protocol: Identical to Pathway A, Step 1, but using Bromobenzene. The bromine atom is less activating than fluorine but provides excellent para-selectivity.

-

Intermediate: 4-Bromophenyl cyclopropyl ketone .

Step 2: Palladium-Catalyzed Alkoxycarbonylation

-

Reagents: Pd(OAc)₂ (1-3 mol%), dppf (ligand), CO (balloon or autoclave), Ethanol, Triethylamine (Et₃N).

-

Rationale: This step installs the ester group directly at the position of the bromine atom, ensuring regiochemical purity.

Protocol:

-

Setup: In a pressure vessel or autoclave, dissolve 4-Bromophenyl cyclopropyl ketone (1.0 equiv) in Ethanol (0.2 M).

-

Catalyst: Add Pd(OAc)₂ (0.02 equiv) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.03 equiv). Add Et₃N (2.0 equiv) as the base to neutralize HBr formed.

-

Carbonylation: Purge the vessel with Nitrogen (3x), then fill with Carbon Monoxide (CO) to 5 bar (70 psi).

-

Note: For lab scale, a CO balloon (1 atm) can work but requires longer reaction times (24-48h).

-

-

Heating: Heat to 80 °C for 12 hours.

-

Workup: Cool, vent CO carefully (in a hood). Filter the mixture through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary

| Parameter | Pathway A (SNAr) | Pathway B (Carbonylation) |

| Overall Yield | 65 - 75% | 75 - 85% |

| Step Count | 3 | 2 |

| Atom Economy | Moderate (Salt waste from AlCl₃/CN) | High |

| Safety Profile | High Risk: Uses Cyanide (NaCN) | High Risk: Uses CO gas (toxic) |

| Cost | Low (Commodity reagents) | High (Pd catalyst, Ligands) |

| Scalability | Excellent (Multi-kg ready) | Good (Requires high-pressure reactor) |

Critical Process Parameters (CPP) & Troubleshooting

Cyclopropyl Ring Stability

-

Risk: The cyclopropyl ring acts like a "double bond" character and can open under strong acidic conditions combined with high heat or strong oxidation (e.g., hot KMnO₄).

-

Control: Avoid using strong oxidants on the ketone intermediate. The Pinner reaction (acidic ethanol) is generally safe for the ring, but temperature should not exceed 80 °C.

Regioselectivity

-

Friedel-Crafts: Maintain low temperature (0–5 °C) during addition to maximize para selectivity. If ortho isomer forms (>5%), it must be removed by recrystallization of the ketone intermediate before proceeding.

Safety: Cyanide vs. Carbon Monoxide

-

Pathway A: Requires strict cyanide protocols (bleach quenching, HCN detectors).

-

Pathway B: Requires CO monitors and high-pressure safety shields.

References

-

Friedel-Crafts Acylation Methodology

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Standard protocol for aryl cyclopropyl ketones: (Analogous synthesis of cyclopropyl phenyl ketone).

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link

-

-

Palladium-Catalyzed Carbonylation

-

Beller, M. et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chem. Rev.2009 , 109, 1212. Link

-

-

Specific Intermediate Data (Acid Form)

Sources

Methodological & Application

Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate protocol

An In-depth Technical Guide to the Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-(cyclopropanecarbonyl)benzoate is a valuable ketone intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a para-substituted aromatic ring with both an ester and a cyclopropyl ketone moiety, makes it a versatile building block for more complex molecular architectures. The cyclopropyl group, in particular, is a sought-after motif in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates.

This guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate via a Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline the necessary procedures for purification and characterization, ensuring scientific integrity and reproducibility.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[1][2] The mechanism involves the activation of an acylating agent, in this case, cyclopropanecarbonyl chloride, by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

-

Electrophilic Attack: The electron-rich π-system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (although it remains complexed to the product ketone), yielding the final product, Ethyl 4-(cyclopropanecarbonyl)benzoate.

A significant advantage of Friedel-Crafts acylation is the deactivation of the product towards further substitution. The newly introduced acyl group is electron-withdrawing, making the aromatic ring less nucleophilic than the starting material and thus preventing polysubstitution.[1] While the ethyl ester group on the starting material is also deactivating, the acylation reaction proceeds, primarily yielding the para-substituted product due to steric hindrance at the ortho positions.[3]

Reaction Mechanism Diagram

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Ethyl Benzoate | 93-89-0 | 150.17 | 10.0 g (9.54 mL) | 66.6 | 1.0 |

| Cyclopropanecarbonyl Chloride | 4023-34-1 | 104.54 | 7.64 g (6.95 mL) | 73.1 | 1.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 19.5 g | 146.5 | 2.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 150 mL | - | - |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~30 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | - | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | - |

| Ice (from deionized water) | - | - | ~500 g | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Thermometer

-

Ice bath

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

-

Place the flask in an ice bath on top of the magnetic stirrer.

-

Equip the top of the condenser with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

-

-

Reagent Addition:

-

To the reaction flask, add anhydrous aluminum chloride (19.5 g, 146.5 mmol).

-

Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension.

-

In the dropping funnel, prepare a solution of ethyl benzoate (10.0 g, 66.6 mmol) and cyclopropanecarbonyl chloride (7.64 g, 73.1 mmol) in anhydrous dichloromethane (50 mL).

-

-

Reaction Execution:

-

Begin adding the solution from the dropping funnel to the stirred AlCl₃ suspension in the flask dropwise. Maintain the internal temperature of the reaction mixture between 0 and 5 °C using the ice bath. The addition should take approximately 30-45 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl benzoate) is consumed.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

-

Prepare a separate large beaker with approximately 300 g of crushed ice and 30 mL of concentrated hydrochloric acid.

-

CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

-

Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer (DCM).

-

Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with:

-

100 mL of deionized water

-

100 mL of saturated sodium bicarbonate solution (careful of gas evolution)

-

100 mL of brine

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent (MgSO₄) and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The exact eluent system should be determined by TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 4-(cyclopropanecarbonyl)benzoate as a liquid or solid.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate.

Safety and Handling Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[5][6] Handle in a moisture-free environment. Avoid inhalation of dust. Causes severe skin and eye burns.[7]

-

Cyclopropanecarbonyl Chloride: Corrosive, a lachrymator (causes tearing), and toxic if swallowed.[8][9] Reacts with water and moisture. Causes severe skin burns and eye damage.[10][11] Handle with care, avoiding skin and eye contact.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Ethyl Benzoate: Combustible liquid.[12][13] May cause skin and eye irritation.[14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.

Characterization of Ethyl 4-(cyclopropanecarbonyl)benzoate

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different protons in the molecule.

-

Aromatic Protons: Two doublets in the downfield region (approx. 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Group: A quartet (for the -OCH₂- protons) around 4.4 ppm and a triplet (for the -CH₃ protons) around 1.4 ppm.

-

Cyclopropyl Group: A multiplet for the methine proton (-CH-) and complex multiplets for the methylene protons (-CH₂-) in the upfield region (approx. 0.9-1.2 ppm).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the different carbon environments.

-

Carbonyl Carbons: Two signals in the highly deshielded region for the ketone (C=O) and ester (C=O) carbons.

-

Aromatic Carbons: Four signals for the aromatic carbons.

-

Ethyl Group: Two signals for the -OCH₂- and -CH₃ carbons.

-

Cyclopropyl Group: Signals for the methine and methylene carbons in the upfield region.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₄O₃ = 218.25 g/mol ).

Conclusion

The Friedel-Crafts acylation protocol detailed herein provides a reliable and efficient method for the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety procedures, researchers can successfully prepare this key intermediate for applications in drug discovery and fine chemical synthesis. Proper characterization is paramount to ensure the identity and purity of the final compound, validating the success of the synthesis.

References

- Material Safety Data Sheet - Ethyl Benzoate 99%. (n.d.).

- Safety Data Sheet - Ethyl Benzoate. (2025). Sigma-Aldrich.

- Safety Data Sheet - Cyclopropanecarbonyl chloride. (2010). Fisher Scientific.

- Safety Data Sheet - Aluminium chloride. (n.d.). Carl ROTH.

- Safety Data Sheet - Ethyl benzoate. (2025). Fisher Scientific.

- Safety Data Sheet - Cyclopropanecarbonyl Chloride. (2025). TCI Chemicals.

- Material Safety Data Sheet - Ethyl benzoate. (2011). Alfa Aesar.

- Cyclopropanecarbonyl Chloride 4023-34-1 wiki. (n.d.). Guidechem.

- Aluminum chloride SDS, 7446-70-0 Safety Data Sheets. (n.d.). ECHEMI.

- Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Safety Data Sheet - ETHYL BENZOATE. (2023). directpcw.

-

Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637. (n.d.). PubChem. Retrieved from [Link]

- Cyclopropanecarbonyl chloride SDS, 4023-34-1 Safety Data Sheets. (n.d.). ECHEMI.

- Safety Data Sheet - Aluminum chloride. (2025). Sigma-Aldrich.

- Safety Data Sheet - Aluminium Chloride hexahydrate. (2025). Fisher Scientific.

- Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029.

- Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry.

- Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)benzoate. (2025). Benchchem.

-

Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781. (n.d.). PubChem. Retrieved from [Link]

- Supporting information. (n.d.). The Royal Society of Chemistry.

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020). Quora. Retrieved from [Link]

-

4-(Cyclopropanecarboxamido)benzoic acid. (2012). ResearchGate. Retrieved from [Link]

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (2025). Benchchem.

-

Ethyl 4-methylbenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). SynArchive. Retrieved from [Link]

- Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation. (n.d.). The Royal Society of Chemistry.

- An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (2025). Benchchem.

-

18.2d EAS Friedel Crafts Alkylation and Acylation. (2018). YouTube. Retrieved from [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Course Hero. Retrieved from [Link]

-

Ethyl 4-methylbenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

- Ethyl 4-(cyclopropanecarbonyl)benzoate | 863769-67-9. (n.d.). Sigma-Aldrich.

- Ethyl 4-(cyclopropanecarbonyl)benzoate | 863769-67-9. (n.d.). Sigma-Aldrich.

- Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences.

-

ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Method for preparing benzoic acid esters. (2019). Google Patents.

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

- Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. Ethyl 4-(cyclopropanecarbonyl)benzoate | 863769-67-9 [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. nj.gov [nj.gov]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. guidechem.com [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

Application Note: Precision Cyclopropanation of Substituted Benzoates

Abstract

The cyclopropane motif is a critical pharmacophore in modern drug discovery, serving as a bioisostere for double bonds and a conformational lock for peptide mimetics. This guide details the robust cyclopropanation of substituted benzoates , specifically focusing on two distinct substrate classes common in medicinal chemistry: styrenyl benzoates (via Rhodium catalysis) and allylic benzoates (via Zinc-mediated Simmons-Smith). These protocols are designed to overcome the electronic deactivation often observed in benzoate-containing systems, ensuring high yields and stereocontrol.

Introduction & Strategic Utility

Benzoate derivatives are ubiquitous in intermediate scaffolds. However, the ester moiety acts as an electron-withdrawing group (EWG), often deactivating the associated alkene toward electrophilic carbenoids.

-

Challenge: Standard protocols often result in diazo dimerization rather than cyclopropanation due to slow reaction kinetics with electron-deficient alkenes.

-

Solution: This note provides two orthogonal workflows:

-

Rh(II)-Catalysis: Ideal for styrenyl benzoates where the alkene retains sufficient nucleophilicity.

-

Simmons-Smith (Zn): Ideal for allylic benzoates where the ester oxygen can provide chelation-controlled direction.

-

Workflow A: Enantioselective Rh(II)-Catalyzed Cyclopropanation

Target Substrate: Methyl 4-vinylbenzoate (Styrenyl system) Reagent: Methyl styryldiazoacetate (Donor-Acceptor carbene precursor) or Ethyl Diazoacetate (EDA).

Mechanistic Insight

The reaction proceeds via a transient Rhodium-Carbene intermediate. For substituted benzoates, the choice of ligand on the Rhodium is critical to balance electrophilicity and steric bulk. We utilize the Davies Catalyst (Rh

Detailed Protocol

Scale: 1.0 mmol Catalyst Loading: 1.0 mol%

Materials

-

Substrate: Methyl 4-vinylbenzoate (162 mg, 1.0 mmol).

-

Diazo Source: Ethyl diazoacetate (EDA) - Caution: Potentially explosive.

-

Catalyst: Rh

(S-DOSP) -

Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (non-coordinating solvents enhance enantioselectivity).

Step-by-Step Procedure

-

Catalyst Activation (Inert Atmosphere):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

-

Add Rh

(S-DOSP) -

Dissolve in 5 mL of dry DMB/Hexanes. The solution should be green (characteristic of Rh-DOSP).

-

-

Controlled Addition (Critical Step):

-

Dissolve EDA (1.2 equiv, 1.2 mmol) in 5 mL of DMB.

-

Load this solution into a gas-tight syringe fitted to a syringe pump.

-

Rate: Add the diazo solution over 2–3 hours at room temperature.

-

Why? Maintaining a low concentration of diazo prevents carbene dimerization (formation of fumarates/maleates).

-

-

Monitoring (Self-Validation):

-

Visual: Nitrogen gas evolution (bubbling) should be visible but gentle.

-

Color: The solution should remain green. A shift to brown/orange indicates catalyst decomposition or coordination saturation.

-

TLC: Monitor disappearance of the vinyl benzoate (UV active).

-

-

Workup:

-

Once addition is complete, stir for an additional hour.

-

Concentrate the solvent directly under reduced pressure (rotary evaporator).

-

Purification: Flash chromatography (Silica gel, Hexanes:EtOAc 95:5).

-

Optimization Table

| Parameter | Standard Condition | Optimization for Low Reactivity | Reason |

| Catalyst | Rh | Rh | PTAD ligands are more electron-withdrawing, making the carbene more electrophilic. |

| Solvent | Hexanes/DMB | DCM or DCE | Halogenated solvents dissolve polar benzoates better but may slightly lower ee%. |

| Temp | 23 °C | -40 °C to 0 °C | Lower temp increases enantioselectivity (ee) but requires longer reaction times. |

Workflow B: Directed Simmons-Smith Cyclopropanation

Target Substrate: Allyl Benzoate (Allylic system)

Reagent: Diethylzinc (Et

Mechanistic Insight

Unlike the Rh-carbene, the Zinc carbenoid (IZnCH

Detailed Protocol

Scale: 5.0 mmol Safety: Diethylzinc is pyrophoric. Handle only under strict inert conditions.

Materials

-

Substrate: Allyl benzoate (810 mg, 5.0 mmol).

-

Reagents: Et

Zn (1.0 M in hexanes, 10 mL), CH -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

-

Reagent Preparation:

-

Flame-dry a 100 mL 3-neck flask equipped with a reflux condenser and N

inlet. -

Add 20 mL anhydrous DCM and cool to 0 °C.

-

Add Et

Zn (10 mL, 10 mmol) via cannula.

-

-

Carbenoid Generation:

-

Add CH

I -

Observation: A white precipitate (ZnI

) may form. This indicates active carbenoid formation.[1] Stir for 15 mins at 0 °C.

-

-

Substrate Addition:

-

Dissolve Allyl benzoate in 5 mL DCM.

-

Add dropwise to the zinc reagent at 0 °C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Quench (Safety Critical):

-

Cool back to 0 °C.

-

Slowly add saturated aqueous NH

Cl. Caution: Vigorous gas evolution (ethane/methane) will occur. -

Extract with DCM (3x), wash with NaHCO

, brine, and dry over Na

-

Troubleshooting & Quality Control

Self-Validating Checkpoints

-

NMR Verification (1H NMR):

-

Cyclopropane High-Field Signals: Look for multiplets between

0.5 – 1.5 ppm. -

Disappearance of Alkene: Vinyl protons (

5.0 – 6.5 ppm) should be absent. -

Benzoate Integrity: The aromatic protons (

7.0 – 8.0 ppm) must remain intact (no hydrogenation of the aromatic ring).

-

-

Common Failure Modes:

-

Low Yield in Method A: Likely due to fast dimerization of EDA. Fix: Increase dilution or slow down addition rate further.

-

No Reaction in Method B: Old Et

Zn. Fix: Titrate Et

-

Workflow Logic Diagram

References

-

Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[2][3][4][5][6] Chemical Reviews.[7] Link

-

Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.[7] Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][7][8] Organic Reactions.[1][2][3][4][5][6][7][8][9][10] Link

-

Lebel, H., et al. (2003).[7] Stereoselective Cyclopropanation Reactions.[2][4][5][7][8][10][11] Chemical Reviews.[7] Link

Sources

- 1. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 3. Simmons-Smith Reaction [organic-chemistry.org]

- 4. Vinyl cyclopropanes as a unifying platform for enantioselective remote difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Mass spectrometry of Ethyl 4-(cyclopropanecarbonyl)benzoate

Application Note: Mass Spectrometry Characterization and Quantification of Ethyl 4-(cyclopropanecarbonyl)benzoate

Abstract

This application note details the mass spectrometric behavior of Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS: 863769-67-9), a critical intermediate in the synthesis of cyclopropyl-aryl-ketone based pharmacophores. We provide a comprehensive guide for its analysis using both Electron Ionization (EI) for structural confirmation and Electrospray Ionization (ESI) for quantitative LC-MS/MS profiling. The protocol emphasizes the differentiation of the cyclopropanecarbonyl moiety from isomeric structures and establishes robust Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic (PK) and impurity profiling workflows.

Introduction

Ethyl 4-(cyclopropanecarbonyl)benzoate (MW 218.25 Da) combines two distinct functional groups—an aromatic ethyl ester and an aryl cyclopropyl ketone—on a benzene core. In drug development, this scaffold is frequently utilized in the synthesis of metabolic enzyme inhibitors (e.g., 11

Accurate mass spectrometry analysis is essential to:

-

Monitor Hydrolysis: The ethyl ester is susceptible to hydrolysis, yielding the corresponding acid (a common impurity).

-

Verify Integrity: The cyclopropyl ring is strained and can undergo ring-opening under harsh ionization or metabolic conditions.

-

Regiochemical Confirmation: Distinguishing the para-substitution pattern from ortho or meta isomers formed during Friedel-Crafts acylation.

Materials and Methods

Reagents and Standards

-

Analyte: Ethyl 4-(cyclopropanecarbonyl)benzoate (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

-

Additives: Formic Acid (FA) for protonation; Ammonium Formate for adduct control.

Instrumentation

-

GC-MS: Agilent 7890B/5977B (or equivalent) with EI source (70 eV).

-

LC-MS/MS: Triple Quadrupole (QqQ) Mass Spectrometer coupled to UHPLC.

Mass Spectrometry Characterization

Electron Ionization (EI) Fragmentation Logic

In GC-MS (70 eV), the molecule (M

-

Molecular Ion (M

): m/z 218 (Distinct, medium intensity). -

Base Peak Candidate (m/z 173): Resulting from the loss of the ethoxy radical (

OEt, 45 Da) from the ester moiety. This generates a stable acylium ion [O=C-Ph-CO-cPr] -

Cyclopropyl Cleavage (m/z 177):

-cleavage at the ketone removes the cyclopropyl radical ( -

Secondary Fragmentation (m/z 145): Loss of CO (28 Da) from the m/z 173 ion.

Electrospray Ionization (ESI) Pathways

In positive mode ESI, the molecule forms a stable protonated pseudomolecular ion [M+H]

-

Parent Ion: m/z 219.1

-

Primary Transition (Quantifier): m/z 219

173. This corresponds to the neutral loss of Ethanol (46 Da) or the combined loss of Ethylene and Water, characteristic of protonated ethyl esters. -

Secondary Transition (Qualifier): m/z 219

191. Loss of Ethylene (C

Visualizing the Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways observed in MS/MS experiments.

Figure 1: ESI(+) Fragmentation Pathway showing primary transitions used for MRM method development.

Detailed Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL MeOH to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid.

LC-MS/MS Method Parameters

Table 1: UHPLC Conditions

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B |

| Column Temp | 40°C |

Table 2: MS Source Parameters (ESI+)

| Parameter | Setting |

|---|---|

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 350°C |

| Cone Voltage | 30 V (Optimized for m/z 219) |

| Collision Gas | Argon (1.5 mTorr) |

Table 3: MRM Transitions

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|

| 219.1 | 173.1 | 20 | Quantifier |

| 219.1 | 191.1 | 15 | Qualifier 1 |

| 219.1 | 145.1 | 35 | Qualifier 2 |

Method Development Workflow

The following flowchart guides the user through the optimization process to ensure maximum sensitivity and selectivity.

Figure 2: Workflow for optimizing MS parameters from infusion to final chromatographic method.

Results and Discussion

Interpretation of Data

-

Retention Time: On a standard C18 column, the ethyl ester increases lipophilicity compared to its acid metabolite. Expect elution around 60-70% B in the gradient (approx. 2.5 min).

-

Interference Check: The "Qualifier 1" transition (219 -> 191) is crucial. If the ratio of 173/191 deviates significantly (>20%) from the standard, suspect co-elution with an isobaric impurity or in-source fragmentation of a glucuronide metabolite (if analyzing biological matrices).

Troubleshooting Common Issues

-

Low Sensitivity: Check for Na+ adducts (m/z 241). If [M+Na]+ is dominant, increase source temperature or switch to Ammonium Acetate buffer to force [M+NH4]+ or [M+H]+.

-

Peak Tailing: The cyclopropyl ketone is relatively neutral, but the ester can interact with free silanols. Ensure the column is end-capped and the pH is controlled (pH 3.0 with Formic Acid is ideal).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235293, Ethyl 4-(cyclopropanecarbonyl)benzoate. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

- Niessen, W. M. A. (2006).Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Grounding for IR/MS correlation of aryl ketones).

Sources

Technical Guide: Ethyl 4-(cyclopropanecarbonyl)benzoate as a Strategic Intermediate

[1]

Executive Summary & Strategic Utility

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS 863769-67-9) is a high-value bifunctional scaffold used primarily in the synthesis of PPAR agonists (fibrates), NK1 receptor antagonists , and PARP inhibitors .[1] Its structural uniqueness lies in the para-substitution pattern, featuring an ethyl ester (electrophile for coupling) and a cyclopropyl ketone (pharmacophore for metabolic stability).[1]

Unlike isopropyl analogs, the cyclopropyl group provides significant resistance to cytochrome P450 oxidation while maintaining lipophilicity, making this intermediate a critical "metabolic block" in drug design. This guide details the chemo-selective manipulation of this molecule, focusing on preserving the strained cyclopropane ring during ester hydrolysis and ketone reduction.[1]

Key Chemical Properties

| Property | Specification |

| CAS Number | 863769-67-9 |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in EtOAc, DCM, THF; Insoluble in water |

| Key Hazards | Irritant (H315, H319); Cyclopropyl ketones can be prone to ring-opening under strong acid conditions.[1][2][3] |

Chemo-Divergent Utility Map

The following diagram illustrates the strategic divergence points for this intermediate. The core workflow involves either hydrolyzing the ester to access the free acid for amide coupling or reducing the ketone to generate chiral centers.[1]

Figure 1: Synthetic utility map showing the divergence of the ethyl ester scaffold into acid precursors (for PPAR agonists) or alcohol precursors (for NK1 antagonists).[1]

Application Protocol A: Selective Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid (CAS 14113-05-4) without degrading the cyclopropyl ketone.[1]

Scientific Rationale

Standard acidic hydrolysis (HCl/Reflux) poses a risk of opening the cyclopropane ring (acid-catalyzed ring expansion).[1] Therefore, a mild alkaline hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water system is the validated method.[1] LiOH is preferred over NaOH due to its better solubility in THF, ensuring a homogeneous reaction.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 10.0 g (45.8 mmol) of Ethyl 4-(cyclopropanecarbonyl)benzoate in 100 mL THF .

-

Prepare a solution of 2.2 g (52.4 mmol, 1.15 eq) LiOH·H₂O in 50 mL distilled water .

-

-

Reaction:

-

Cool the THF solution to 0°C (ice bath).

-

Add the aqueous LiOH dropwise over 15 minutes to control exotherm.[1]

-

Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]7) should disappear, and a baseline spot (salt form) should appear.[1]

-

-

Workup (Critical for Purity):

-

Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; leave an aqueous slurry).

-

Dilute with 50 mL water and wash with 30 mL MTBE (removes unreacted ester and neutral impurities).[1] Discard the organic layer.[1]

-

Acidify the aqueous layer carefully with 1N HCl to pH 2–3.[1] Note: The product will precipitate as a white solid.

-

Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

-

-

Expected Yield: 9.0 – 9.5 g (90–95%).

-

Characterization: ¹H NMR (DMSO-d6) should show the disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm).[1]

Application Protocol B: Stereoselective Ketone Reduction

Objective: Reduce the ketone to a secondary alcohol, creating a chiral center for subsequent enantioselective synthesis.[1]

Scientific Rationale

The cyclopropyl ketone is sterically hindered.[1] Using Sodium Borohydride (NaBH₄) provides a racemic alcohol.[1] For enantioselective applications, this protocol can be adapted using Corey-Bakshi-Shibata (CBS) reduction.[1] Below is the standard NaBH₄ protocol for generating the racemic alcohol intermediate.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 5.0 g (22.9 mmol) of Ethyl 4-(cyclopropanecarbonyl)benzoate in 50 mL Methanol (MeOH).

-

Cool the solution to 0°C.

-

-

Reduction:

-

Add 0.87 g (22.9 mmol, 1.0 eq) of NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Mechanism Check: The cyclopropane ring remains intact because NaBH₄ is a nucleophilic reducing agent, not an electrophilic one (which would attack the ring).[1]

-

-

Quench & Isolation:

-

Purification:

-

The crude product is often a viscous oil.[1] Purify via silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes).

-

Quality Control & Troubleshooting

Analytical Parameters (HPLC)

To ensure the integrity of the intermediate before use in expensive downstream coupling steps, use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1]

-

Retention Time Reference:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Incomplete saponification due to insolubility.[1] | Increase THF ratio or switch to MeOH/THF/Water (2:2:1).[1] |

| Ring Opening | Acidification step was too aggressive (pH < 1). | Use mild acid (Citric acid or 1N HCl) and stop at pH 3.[1]0. |

| Over-reduction | Ester reduced to alcohol during ketone reduction.[1] | Ensure temperature stays < 25°C. NaBH₄ in MeOH generally spares benzoates at RT, but LiBH₄ will reduce them.[1] |

| Impurity at RRT 0.9 | Decarboxylation (rare).[1] | Avoid heating the free acid above 60°C during drying.[1] |

References

-

Compound Data & Safety

-

Synthetic Methodology (Hydrolysis)

- Related Pharmaceutical Applications (PPAR Agonists)

-

Crystal Structure & Acid Derivative

-

Reduction Mechanisms

Application Note: A Comprehensive Framework for Screening the Biological Activity of Ethyl 4-(cyclopropanecarbonyl)benzoate

Abstract

The discovery of novel therapeutic agents requires a systematic and robust screening process to identify and characterize the biological activities of new chemical entities. Ethyl 4-(cyclopropanecarbonyl)benzoate is a small molecule with a unique structural motif, combining a benzoate ester with a cyclopropyl ketone group. While structurally related compounds, such as benzoate derivatives, have demonstrated a wide range of biological effects including antimicrobial and anti-inflammatory properties, the therapeutic potential of Ethyl 4-(cyclopropanecarbonyl)benzoate remains unexplored. This application note presents a comprehensive, multi-tiered strategy for the initial biological screening of this compound, designed for researchers in drug discovery and chemical biology. We provide an integrated workflow that begins with in silico predictions to assess drug-likeness and ADMET properties, followed by a cascade of in vitro assays to evaluate cytotoxicity, antimicrobial, and anti-inflammatory activities. Detailed, field-proven protocols are provided to ensure reproducibility and scientific rigor, empowering research teams to efficiently elucidate the compound's biological profile.

Introduction: The Rationale for Screening

Ethyl 4-(cyclopropanecarbonyl)benzoate represents a novel chemical entity for which there is a significant lack of published biological data. However, its core structure contains moieties that are present in numerous biologically active molecules. For instance, various ethyl benzoate derivatives have been synthesized and evaluated for anti-inflammatory and cytotoxic activities.[1] Furthermore, other phenolic compounds containing the benzoate structure, such as ethyl 3,4-dihydroxybenzoate, are known to possess antibacterial, antioxidant, and anticancer properties.[2] The inclusion of the cyclopropyl group is also of significant interest, as this strained ring system is a common feature in many approved drugs, often contributing to metabolic stability and binding affinity.

Given this chemical precedent, a systematic investigation is warranted to uncover any potential therapeutic value. This guide proposes a logical, cost-effective screening cascade that prioritizes activities commonly associated with its structural class. The workflow is designed to first establish a safety and liability profile through computational and baseline cytotoxicity screening, followed by targeted assays for specific biological effects.

Tier 1: In Silico Profiling & Initial Hazard Assessment

Before committing to resource-intensive wet-lab experiments, a computational or in silico assessment provides invaluable foresight into a compound's potential as a drug candidate.[3][4] These predictive models evaluate physicochemical properties, pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and conformity to established criteria for "drug-likeness".[5]

Key Parameters for Evaluation

-

Drug-Likeness: Assessed using frameworks like Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates certain thresholds for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors.[6]

-

ADMET Properties: Modern machine learning-based web tools can predict a wide range of pharmacokinetic properties.[7][8] Key predictions include aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test).[7][9]

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes hypothetical in silico predictions for Ethyl 4-(cyclopropanecarbonyl)benzoate, generated using a consensus of predictive models.

| Property | Predicted Value | Conformance/Interpretation | Reference Tools |

| Physicochemical | |||

| Molecular Weight | 218.25 g/mol | Compliant with Lipinski's Rule (<500) | SwissADME, ChemDraw |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Compliant with Lipinski's Rule (<5) | pkCSM, SwissADME |

| H-Bond Donors | 0 | Compliant with Lipinski's Rule (≤5) | SwissADME |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) | SwissADME |

| Pharmacokinetics (ADME) | |||

| Aqueous Solubility | Moderately Soluble | Acceptable for initial screening | ADMETlab 2.0 |

| GI Absorption | High | Favorable for oral delivery | SwissADME |

| BBB Permeant | No | Low probability of CNS side effects | pkCSM, ADMET-AI[8] |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | SwissADME, preADMET |

| Toxicity | |||

| AMES Toxicity | No | Low mutagenic potential | preADMET, pkCSM |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | preADMET |

Experimental Workflow Visualization

The overall screening strategy follows a logical progression from computational analysis to tiered experimental validation.

Tier 2: In Vitro Primary Screening Protocols

Primary screening involves broad, cost-effective assays to detect general biological activity and determine a compound's effective concentration range. All preclinical research should be designed and conducted with high rigor and transparency.[10]

Protocol: Cell Viability Assessment via MTT Assay

Causality: The MTT assay is a foundational colorimetric assay to assess cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[13] This initial screen is critical to identify the concentration range at which the compound is non-toxic, which is essential for interpreting results from subsequent, non-cytotoxic-based assays.

Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or A549 for lung cancer context) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-(cyclopropanecarbonyl)benzoate in DMSO. Perform serial dilutions in culture medium to create working solutions (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final DMSO concentration in all wells should be ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (e.g., 10% DMSO or a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antimicrobial Activity via Broth Microdilution (MIC & MBC)

Causality: Given that benzoate derivatives have shown antimicrobial potential, a direct screen for this activity is a logical step.[2][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can then be determined from the MIC results.[17]

Methodology:

-

Inoculum Preparation: Culture a representative panel of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL over 10 wells.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (bacteria in MHB with no compound) to ensure growth and a negative control well (MHB only) to check for sterility. A known antibiotic (e.g., ampicillin) should be run in parallel as a positive control for the assay itself.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth (the MIC well and higher concentrations). Spread the aliquot onto an agar plate (e.g., Tryptic Soy Agar).

-

Incubation & Analysis: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.[18]

Tier 3: In Vitro Secondary Screening Protocols

If primary screening reveals interesting activity (e.g., low cytotoxicity and a measurable MIC), or if there is a strong structural rationale, secondary assays can be employed to investigate more specific biological effects.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Causality: Many anti-inflammatory drugs function by suppressing the production of inflammatory mediators. Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.[19] This assay uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line) to produce NO. The ability of Ethyl 4-(cyclopropanecarbonyl)benzoate to reduce NO production is a strong indicator of potential anti-inflammatory activity.[20]

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Controls: Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known inhibitor (e.g., L-NAME) as a reference.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement (Griess Assay): NO is unstable and quickly converts to nitrite in the culture medium.

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

A pink/magenta color will develop. Read the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Decision-Making Logic

The results from the primary screening assays guide the subsequent steps in a logical, resource-efficient manner.

Sources

- 1. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. emerypharma.com [emerypharma.com]

- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 17. microchemlab.com [microchemlab.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Laboratory scale-up synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Scalable Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Executive Summary & Strategic Route Selection

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS: 863769-67-9) is a critical pharmacophore used in the synthesis of PPAR agonists (e.g., Ciprofibrate analogues) and various kinase inhibitors.

While laboratory-scale synthesis often relies on Grignard additions to nitriles or Weinreb amides, these methods suffer from poor atom economy and cryogenic requirements that impede kilogram-scale production. This guide details a Two-Step Industrial Route designed for robustness and scalability.

Route Comparison

| Feature | Route A: Grignard Addition | Route B: Direct Friedel-Crafts | Route C: Carbonylative Coupling (Recommended) |

| Starting Materials | Ethyl 4-cyanobenzoate + Cyclopropyl MgBr | Ethyl benzoate + Cyclopropanecarbonyl chloride | Bromobenzene + Cyclopropanecarbonyl chloride |

| Key Challenge | Chemoselectivity (Ester attack); Cryogenic temps (-78°C) | Deactivated ring; Meta-substitution; Low Yield | Handling CO gas; High-pressure equipment |

| Scalability | Low (Exotherms, Cryo) | Low (Poor conversion) | High (Standard unit operations) |

| Regioselectivity | N/A | Poor (Meta/Para mix) | Excellent (Para-defined by Bromide) |

Selected Strategy:

-

Friedel-Crafts Acylation: Regioselective synthesis of 4-bromophenyl cyclopropyl ketone.

-

Pd-Catalyzed Carbonylation: Conversion of the aryl bromide to the ethyl ester using Carbon Monoxide (CO) and Ethanol.

Synthesis Workflow Visualization

The following diagram illustrates the critical unit operations and decision gates for the synthesis.

Caption: Two-phase synthesis workflow utilizing Friedel-Crafts acylation followed by Palladium-catalyzed alkoxycarbonylation.

Phase 1: Synthesis of 4-Bromophenyl Cyclopropyl Ketone[1]

This step utilizes a classic Friedel-Crafts acylation.[1][2] The critical process parameter (CPP) here is temperature .

-

Scientific Insight: The cyclopropane ring is strained (27.5 kcal/mol). In the presence of strong Lewis acids like AlCl

, elevated temperatures (>35°C) can catalyze ring opening or rearrangement to a propenyl chain. Maintaining the reaction between 0°C and 20°C preserves the ring integrity.

Reagents & Stoichiometry[3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol (for 100g Scale) | Role |

| Bromobenzene | 157.01 | 1.0 | 100.0 g | Substrate |

| Cyclopropanecarbonyl Chloride | 104.53 | 1.1 | 73.2 g | Acylating Agent |

| Aluminum Chloride (AlCl | 133.34 | 1.2 | 101.9 g | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | -- | 500 mL | Solvent |

Protocol

-